

Genotoxicity and safety profile of Diaveridine

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Compound of Interest

Compound Name: *Diaveridine-D6*

Cat. No.: *B15562182*

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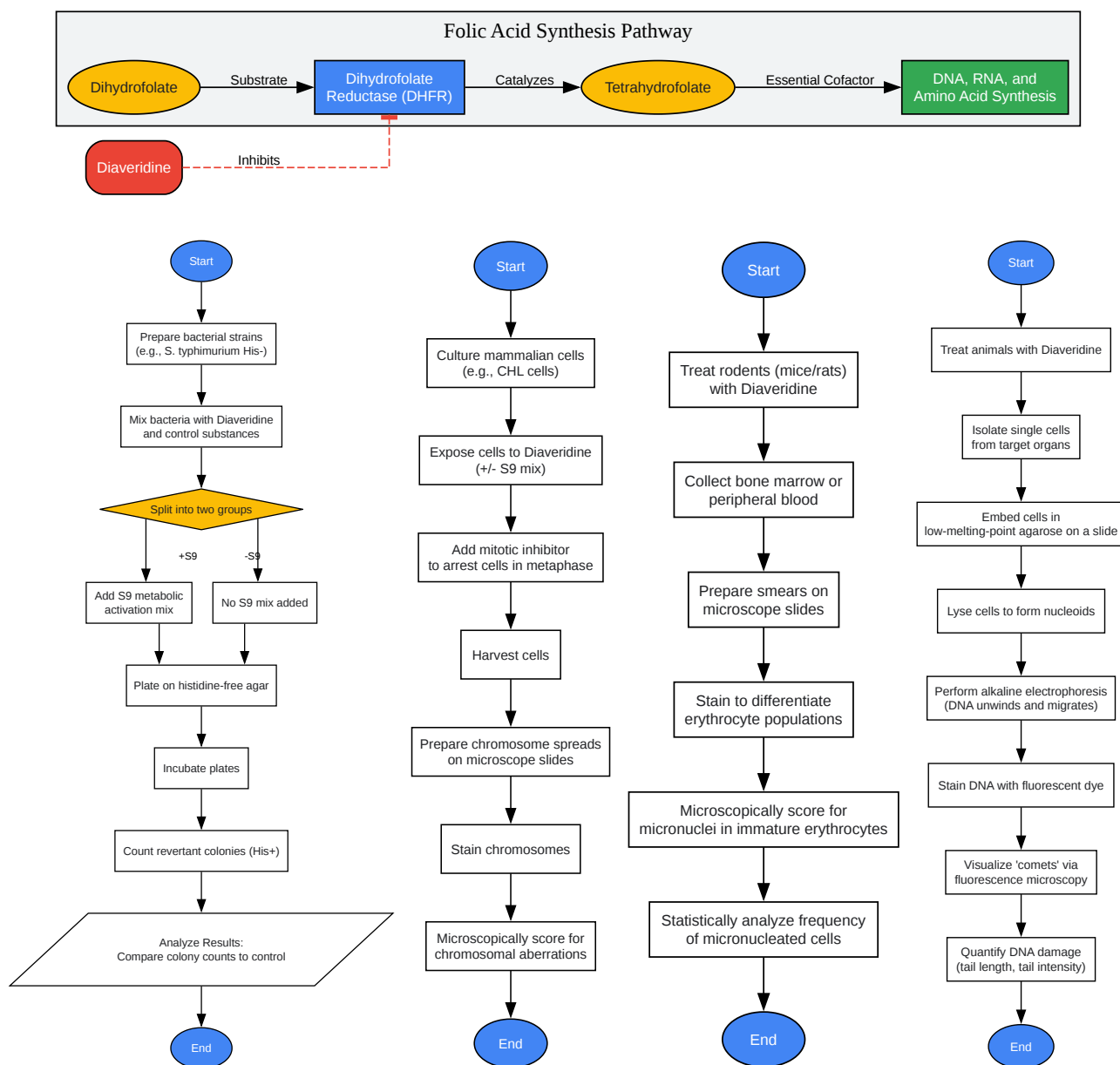
An In-depth Technical Guide on the Genotoxicity and Safety Profile of Diaveridine

Introduction

Diaveridine is a synthetic dihydrofolate reductase (DHFR) inhibitor belonging to the 2,4-diaminopyrimidine class of compounds.^{[1][2]} It is utilized in veterinary medicine, often in combination with sulfonamides, as an antiprotozoal agent for the control and treatment of coccidiosis in poultry and other animals.^{[1][2][3]} Its mechanism of action involves blocking the synthesis of folic acid, which is essential for the production of nucleic acids and certain amino acids in microorganisms.^{[4][5]} While effective, understanding its toxicological and genotoxic profile is critical for assessing its safety for both target animals and potentially for human health through residues in food products. This guide provides a comprehensive overview of the available data on the safety and genotoxicity of Diaveridine, detailing experimental protocols, quantitative data, and relevant biological pathways.

Mechanism of Action

Diaveridine's primary mode of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).^{[4][5]} This enzyme is a critical component in the folic acid metabolic pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By inhibiting DHFR, Diaveridine effectively halts DNA synthesis and cell replication in susceptible bacteria and protozoa.^[5]



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